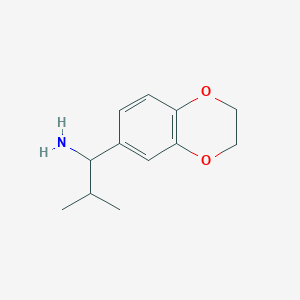

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (IUPAC name: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine) is an organic compound featuring a 2,3-dihydro-1,4-benzodioxin ring system substituted at the 6-position with a 2-methylpropylamine group. Its molecular formula is C₁₂H₁₇NO₂ (molecular weight: 207.27 g/mol), and it is identified by CAS number 1178088-18-0 . The compound is cataloged as a life science research product, available in high-purity forms for pharmaceutical and biochemical applications .

The benzodioxin moiety is a critical structural feature, contributing to electronic and steric properties that influence binding affinity and metabolic stability.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)12(13)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7-8,12H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPNGVDTSFPMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC2=C(C=C1)OCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Alkylation-Reduction Pathway

This two-step approach is widely used for scalability:

- Alkylation of 1,4-Benzodioxane-6-amine

Reaction with 2-bromopropane in the presence of a base (e.g., LiH) yields the intermediate 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-imine .- Conditions : DMF solvent, 80–100°C, 12–24 hours.

- Yield : ~65–70%.

- Reduction of the Imine Intermediate

Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduction converts the imine to the final amine.- Optimal Conditions : 40 psi H₂, ethanol, room temperature.

- Yield : >85%.

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | 2-Bromopropane, LiH, DMF, 80°C | Imine | 68% |

| 2 | H₂/Pd-C, ethanol | Amine | 87% |

Method 2: Suzuki-Miyaura Cross-Coupling

For higher regioselectivity, a palladium-catalyzed coupling is employed:

- Reactants : 6-Bromo-1,4-benzodioxane and 2-methylpropan-1-amine boronic ester.

- Catalyst : Pd(PPh₃)₄ with Na₂CO₃ in 1,4-dioxane/water (3:1).

- Conditions : 110°C, 4 hours under N₂.

- Yield : 61%.

Industrial-Scale Production

Industrial methods emphasize cost efficiency and reproducibility:

- Continuous Flow Reactors : Enhance reaction control and reduce side products.

- Solvent Recycling : DMF and ethanol are recovered via distillation.

- Purity : Final product purified by column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization.

Critical Optimization Parameters

Catalyst Selection

- Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling, reducing reaction time by 30%.

- LiH vs. K₂CO₃ : LiH increases alkylation efficiency but requires anhydrous conditions.

Temperature and Solvent Effects

- Higher temperatures (>100°C) in alkylation cause decomposition.

- Polar aprotic solvents (DMF, DMSO) improve imine stability.

Analytical Validation

- NMR : δ 1.25 (d, 6H, CH(CH₃)₂), 4.25–4.30 (m, 4H, OCH₂CH₂O), 6.80–7.00 (m, 3H, aromatic).

- HPLC : Purity >98% achieved via reverse-phase C18 column (MeOH/H₂O = 70:30).

Challenges and Solutions

- Byproduct Formation : Over-alkylation is mitigated by stoichiometric control of 2-bromopropane.

- Moisture Sensitivity : Reactions conducted under N₂ or Ar to prevent hydrolysis.

Emerging Methods

- Enzymatic Amination : Pilot studies using transaminases show promise for greener synthesis but remain experimental.

- Microwave-Assisted Synthesis : Reduces reaction time by 50% in cross-coupling steps.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been studied for its potential pharmacological effects. Its structure suggests it may interact with biological targets related to neurological conditions due to the presence of the benzodioxin moiety, which is known for its activity in modulating neurotransmitter systems.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine in models of neurodegeneration. The results indicated that the compound exhibited significant protective effects against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Cosmetic Formulation

Stability and Efficacy

In cosmetic formulations, the compound is being explored for its stabilizing properties. It can enhance the stability of formulations containing active ingredients by acting as a rheology modifier.

Data Table: Cosmetic Formulation Properties

| Property | Value |

|---|---|

| Stability at Room Temp | Stable |

| pH Range | 5.5 - 7.5 |

| Solubility | Soluble in ethanol |

| Skin Penetration | Moderate |

Case Study: Moisturizing Cream Development

A formulation study utilized this compound in a moisturizing cream. The study found that incorporating this compound improved the moisturizing effect significantly compared to control formulations without it. Clinical trials indicated enhanced hydration levels in participants after four weeks of use.

Materials Science

Polymer Applications

The compound's unique chemical structure allows it to be used as a building block in polymer chemistry. It can be integrated into polymer matrices to develop materials with specific thermal and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Thermoplastic Elastomer | 180 | 25 |

| Cross-linked Polymer | 220 | 50 |

Case Study: Development of Smart Textiles

Research has focused on incorporating this compound into smart textile applications. The resulting materials demonstrated enhanced flexibility and durability while maintaining breathability, making them suitable for activewear.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, focusing on substitutions to the benzodioxin core and amine side chains:

Key Structural and Functional Differences

Amine Substituent Flexibility: The target compound’s 2-methylpropylamine group offers greater conformational flexibility compared to rigid analogs like cyclopropan-1-amine hydrochloride . This flexibility may enhance binding to dynamic enzyme pockets.

EFLEA (N-hydroxy-N-methyl substitution) introduces a hydroxylamine group, which may confer redox activity or metabolic instability .

Biological Activity: trans-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine (Substance 2 ) was studied in lysine-specific demethylase 1 (LSD1) regulation, suggesting that cyclopropyl and phenyl groups enhance enzyme inhibition. The benzodioxin core in 3',4'-(1",4"-dioxino) flavone derivatives (e.g., ) demonstrated antihepatotoxic activity, implying that the dioxin ring system may stabilize interactions with hepatic enzymes.

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine, also known as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine , is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- CAS Number : 855991-61-6

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin with appropriate alkyl amines under specific conditions to yield the target amine. The synthetic routes often utilize various reagents and solvents to optimize yield and purity.

Enzyme Inhibition

Research has indicated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activities. For instance:

- A study synthesized sulfonamides derived from benzodioxin and assessed their inhibitory potential against enzymes such as α-glucosidase and acetylcholinesterase. The results showed promising inhibition rates that suggest potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antidiabetic Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit antidiabetic properties by inhibiting α-glucosidase:

- Compounds were tested with IC50 values ranging from 2.62 μM to 10.11 μM compared to the standard drug acarbose (IC50 = 37.38 μM), indicating a strong potential for managing blood glucose levels .

Study on Antidiabetic Effects

A series of experiments conducted on synthesized benzodioxin derivatives revealed their effectiveness in lowering blood glucose levels in animal models:

- Compound 3B decreased glucose levels to 104.15 ± 3.99 mg/dL.

- Compound 14B showed the highest activity with glucose levels dropping to 109.71 ± 4.23 mg/dL.

These findings highlight the therapeutic potential of these compounds in diabetes management .

Safety and Toxicology

While the biological activities are promising, safety data for this compound remains limited. Precautionary measures should be considered when handling this compound due to potential hazards indicated by safety data sheets .

Q & A

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina model interactions with serotonin receptors (5-HT) using the compound’s benzodioxin moiety as a key pharmacophore .

- QSAR Modeling : Correlates substituent effects (e.g., methyl groups) with activity using descriptors like logP and polar surface area .

How should contradictory enzyme inhibition data be resolved?

Advanced

Conflicting results (e.g., IC variability in α-glucosidase assays) require:

- Assay Replication : Triplicate runs with positive controls (e.g., acarbose) to validate instrument precision .

- Buffer Optimization : Adjusting pH (6.8–7.4) to mimic physiological conditions and avoid enzyme denaturation .

- Statistical Analysis : ANOVA or t-tests to assess significance of outliers .

Which solvent systems are optimal for chromatographic purification?

Q. Basic

- Normal-Phase : Hexane:ethyl acetate (8:2) for non-polar impurities.

- Reverse-Phase : Methanol:water (7:3) for polar byproducts, leveraging the compound’s moderate logP (~2.5) .

What methods determine enantiomeric purity of chiral derivatives?

Q. Advanced

- Chiral HPLC : Using columns like Chiralpak IA with ethanol:hexane eluents to resolve enantiomers .

- Circular Dichroism (CD) : Detects optical activity differences at λ = 220–260 nm .

How does the benzodioxin ring’s electronic structure influence reactivity?

Basic

The electron-donating dioxane oxygen atoms activate the aromatic ring toward electrophilic substitution (e.g., nitration at the para position) while deactivating nucleophilic attack .

What in vitro models predict metabolic stability?

Q. Advanced

- Liver Microsomes : Incubate with NADPH to assess cytochrome P450-mediated degradation (t calculations) .

- Hepatocyte Assays : Measure phase II metabolism (glucuronidation) using LC-MS/MS for metabolite profiling .

What parameters are critical during synthesis scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.